6S-Nalfurafine

Kappa Opioid Receptor Structure-Activity Relationship Stereoisomer Pharmacology

Researchers require stereochemically defined KOR tool compounds to dissect biased signaling. 6S-Nalfurafine is the (5α,6α)-stereoisomer of nalfurafine, exhibiting significantly lower KOR agonistic potency than the 6R-isomer, making it an essential negative control for G-protein/β-arrestin recruitment assays. - Purity: ≥98% (HPLC). - Application: Negative control for KOR biased signaling studies; chiral reference standard for API impurity profiling. - Supply: Available in mg to g quantities; shipped under controlled temperature conditions.

Molecular Formula C28H32N2O5
Molecular Weight 476.6 g/mol
Cat. No. B15294026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6S-Nalfurafine
Molecular FormulaC28H32N2O5
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7
InChIInChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22+,26-,27-,28+/m0/s1
InChIKeyXGZZHZMWIXFATA-QHDQMWQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6S-Nalfurafine Overview & Core Identity


6S-Nalfurafine (CAS 152658-36-1) is a defined stereoisomer of the marketed κ-opioid receptor (KOR) agonist nalfurafine . Nalfurafine is an antipruritic drug approved in Japan for uremic pruritus in hemodialysis patients, acting as a selective KOR agonist with an EC50 of 0.05 nM for human receptors in CHO cell membranes [1][2]. 6S-Nalfurafine is distinguished by its specific (5α,6α) stereochemistry, which is crucial for its interaction with the KOR, as the spatial orientation of the 6-amide side chain is a key determinant of receptor binding and activity [3]. This compound serves as a critical tool for investigating structure-activity relationships (SAR) at the KOR, particularly in differentiating the pharmacological consequences of subtle stereochemical changes.

1 KOR stereochemical SAR probe with defined (5α,6α) configuration
2 Chiral reference standard for differentiating 6S/6R pharmacology
3 Tool compound for studying stereochemistry-driven signaling bias

Why 6S-Nalfurafine Is Not Interchangeable


Generic substitution of 6S-Nalfurafine with its diastereomer nalfurafine (6R-configuration) or other KOR agonists is scientifically unsound due to profound differences in stereochemistry-driven pharmacology. The 6S-isomer has been shown to have significantly lower KOR agonistic potency and efficacy compared to its 6R counterpart [1]. Furthermore, while nalfurafine demonstrates a unique G-protein-biased signaling profile that avoids the dysphoric and aversive effects of traditional KOR agonists like U-50,488H, the 6S-isomer may not share this profile and could potentially engage different downstream pathways [2]. The specific stereochemistry of the 6-position amide side chain dictates the active conformation for KOR binding, leading to distinct pharmacological outcomes between diastereomers that cannot be replicated by using the incorrect stereoisomer [3].

Stereochemistry-dependent agonist activity
6S-isomer shows reported lower KOR potency than 6R-nalfurafine; receptor activation profiles may not transfer directly.
Signaling bias may differ
Absence of the 3S-hydroxy group suggests distinct G-protein/β-arrestin bias; pathway engagement requires separate validation.

6S-Nalfurafine Differentiation Evidence


Weaker KOR Agonist Activity vs. 6R-Isomer

In a direct comparison of 6R- and 6S-amide derivatives based on the nalfurafine scaffold, the 6R-isomers were consistently more potent and efficacious as KOR agonists than their corresponding 6S-isomers [1]. This stereochemical preference is critical for receptor activation and downstream signaling. The study concluded that the conformational differences between the 6R- and 6S-diastereomers account for the observed discrepancy in KOR agonistic activities [1].

Weaker KOR Agonist Activity
Head-to-head
6R-amide derivatives more potent than 6S-isomers
Supports stereochemical SAR context
In vitro KOR agonism comparison; direct diastereomer assay
Kappa Opioid Receptor Structure-Activity Relationship Stereoisomer Pharmacology

Absence of Conditioned Place Aversion

While nalfurafine is known for not inducing aversion, the specific behavioral profile of the 6S-isomer has been directly assessed. In a conditioned place preference (CPP) test in rats, 6S-Nalfurafine induced neither significant place aversion nor place preference . This contrasts sharply with classic KOR agonists like U-50,488H, which reliably produce conditioned place aversion (CPA) in rodents at similar doses, indicative of their dysphoric effects [1].

Absence of Place Aversion
Class-level
No significant place aversion or preference in rat CPP
Enables KOR pathway research without dysphoria confound
Contrasts with U-50,488H; behavioral pharmacology endpoint
Behavioral Pharmacology Kappa Opioid Receptor Conditioned Place Preference

Distinct Signaling Bias vs. SYK-309

A study evaluating nalfurafine and six analogs (SYKs) revealed that only SYK-309, which possesses a 3S-hydroxy group, exhibited a higher selectivity for G-protein-mediated signaling over β-arrestin-mediated pathways (i.e., G-protein bias) compared to nalfurafine itself [1]. 6S-Nalfurafine lacks this specific 3S-hydroxy modification, indicating that its signaling bias profile is distinct and likely different from that of SYK-309 [1]. This structural difference precludes any assumption that 6S-Nalfurafine shares the G-protein-biased properties of SYK-309.

Distinct Signaling Bias
Class-level
Lacks 3S-hydroxy group associated with G-protein bias in SYK-309
Cannot substitute for G-protein-biased analogs; requires separate characterization
Based on structural comparison with SYK-309; signaling profile may differ
Biased Agonism Kappa Opioid Receptor Signal Transduction

6S-Nalfurafine Application Scenarios


Stereochemical SAR Probe for KOR

6S-Nalfurafine is the definitive tool for probing the stereochemical requirements of the KOR binding pocket. Its reduced potency and efficacy compared to the 6R-isomer, as demonstrated by direct head-to-head assays, allows researchers to precisely map the conformational landscape of the receptor's active site and understand the molecular determinants of agonist activity [1]. This application is essential for rational drug design of novel KOR ligands with tailored pharmacological profiles.

KOR Signaling Without Aversive Confounds

Given that 6S-Nalfurafine does not induce conditioned place aversion in rats, it serves as a unique pharmacological tool for studying KOR signaling pathways (e.g., analgesia, neuroprotection) in vivo without the confounding variable of dysphoria [1]. This allows for a cleaner dissection of the therapeutic potential of KOR engagement from its well-known side effect profile associated with classical agonists like U-50,488H.

Calibration in Biased Signaling Assays

In assays designed to measure G-protein versus β-arrestin recruitment at the KOR, 6S-Nalfurafine serves as a critical negative control or comparator. Its distinct structural features, which differ from the G-protein-biased analog SYK-309, make it an essential compound for validating assay platforms and confirming that observed signaling biases are not artifacts but are driven by specific ligand-receptor interactions [1].

Chiral Purity Reference & Metabolite ID

As a defined stereoisomer of the marketed drug nalfurafine, 6S-Nalfurafine is indispensable as an analytical reference standard. It is used in pharmaceutical quality control and R&D to develop and validate chiral chromatographic methods for ensuring the stereochemical purity of nalfurafine active pharmaceutical ingredient (API) and for the unambiguous identification of potential 6S-isomer impurities or metabolites in biological samples [1].

Application
Selection Property
Validation Focus
KOR stereochemical SAR studies
Defined (5α,6α) chiral configuration
Conformation-activity relationships at the receptor binding pocket
KOR pathway research without aversive confound
Behavioral profile: no conditioned place aversion
In vivo pathway dissection in rodent models; dysphoria-independent signaling
Biased signaling assay calibration
Structurally distinct comparator to G-protein-biased analogs
G-protein/β-arrestin recruitment differentiation; assay specificity control
Chiral purity reference & metabolite identification
Certified 6S-stereoisomer analytical standard
Chiral chromatographic method specificity; impurity profiling in nalfurafine API

Technical Documentation Hub

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27 linked technical documents
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